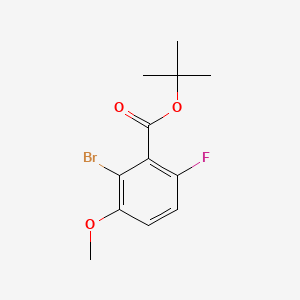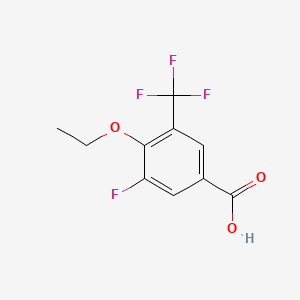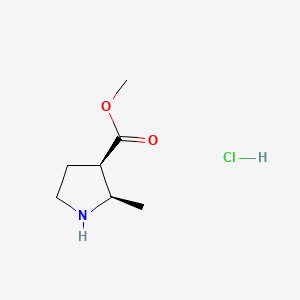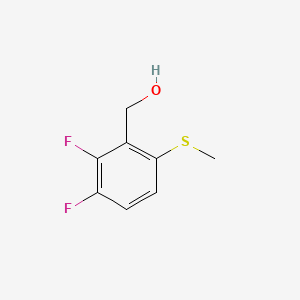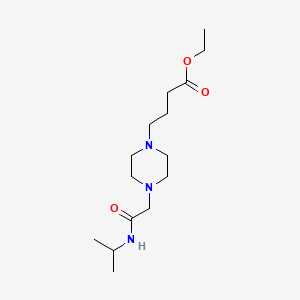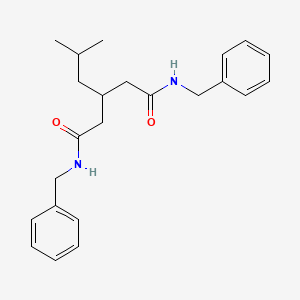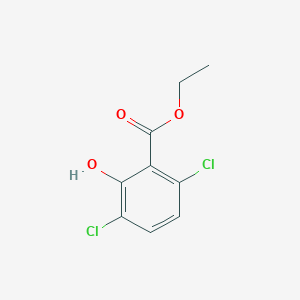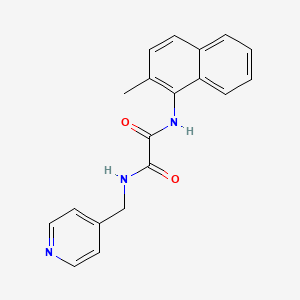
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methyl group at the 2-position and an oxalamide linkage connecting it to a pyridine ring substituted at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-methylnaphthalene, undergoes nitration to form 2-methyl-1-nitronaphthalene. This intermediate is then reduced to 2-methyl-1-aminonaphthalene.
Formation of the Pyridine Derivative: Pyridine-4-carboxaldehyde is reacted with an appropriate amine to form the corresponding Schiff base, which is then reduced to yield pyridin-4-ylmethylamine.
Coupling Reaction: The final step involves the coupling of 2-methyl-1-aminonaphthalene with pyridin-4-ylmethylamine using oxalyl chloride to form the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide linkage to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2-methylnaphthalen-1-yl)-N’-(pyridin-2-ylmethyl)oxalamide
- N-(2-methylnaphthalen-1-yl)-N’-(pyridin-3-ylmethyl)oxalamide
Uniqueness
N1-(2-Methylnaphthalen-1-YL)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific substitution pattern and oxalamide linkage, which confer distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
N'-(2-methylnaphthalen-1-yl)-N-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-7-15-4-2-3-5-16(15)17(13)22-19(24)18(23)21-12-14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,23)(H,22,24) |
InChI 键 |
YBWYGXVBNVDGII-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C(=O)NCC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
